(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Overview
Description
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a trifunctional building block used primarily in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle . It is known for its versatility in chemical biology experiments, particularly for UV light-induced covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with 4-(aminomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce benzyl alcohols .
Scientific Research Applications
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes through photoaffinity labeling.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to covalently modify biological targets upon UV light activation. The benzophenone moiety absorbs UV light, generating a reactive triplet state that can form covalent bonds with nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling downstream applications .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but with additional ethoxy groups, used for similar applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group instead of an aminomethyl group, used for UV light-induced covalent modification.
Uniqueness
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its trifunctional nature, combining a benzophenone moiety, an alkyne tag, and an amine handle. This combination allows for versatile applications in chemical biology, making it a valuable tool for researchers .
Properties
Molecular Formula |
C17H15NO2 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12,18H2 |
InChI Key |
UDAUENWEJYUCHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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